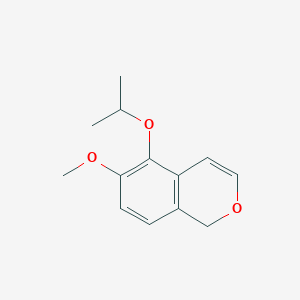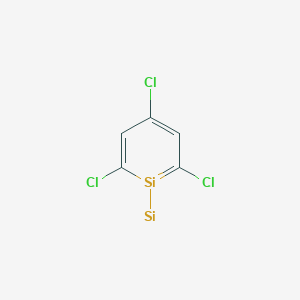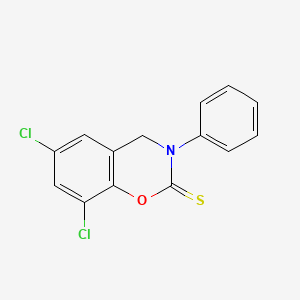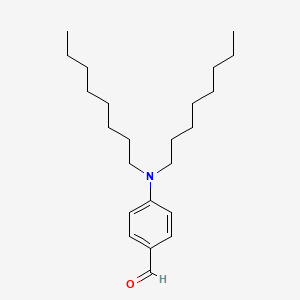![molecular formula C15H18N4O3S B12583803 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[2-(4-Morfolinil)-2-oxoethyl]-1H-bencimidazol-2-il}sulfanil)acetamida es un compuesto orgánico complejo que pertenece a la familia de los bencimidazoles. Los bencimidazoles son conocidos por sus diversas actividades biológicas y se utilizan comúnmente en química medicinal para el desarrollo de agentes terapéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-({1-[2-(4-Morfolinil)-2-oxoethyl]-1H-bencimidazol-2-il}sulfanil)acetamida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del Núcleo Bencimidazol: Esto se logra generalmente condensando o-fenilendiamina con un ácido carboxílico adecuado o su derivado en condiciones ácidas.
Introducción del Anillo Morfolina: El anillo morfolina se introduce mediante una reacción de sustitución nucleofílica, donde un grupo saliente adecuado en el núcleo de bencimidazol es reemplazado por la porción de morfolina.
Adición del Grupo Acetamida:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y el catalizador, sería crucial para maximizar el rendimiento y la pureza. La química de flujo continuo y las plataformas de síntesis automatizadas podrían utilizarse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-({1-[2-(4-Morfolinil)-2-oxoethyl]-1H-bencimidazol-2-il}sulfanil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que potencialmente reduce el grupo carbonilo a un alcohol.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Varios nucleófilos como aminas, tioles y haluros en condiciones apropiadas.
Productos Principales
Oxidación: Sulfoxidos, sulfonas y otros derivados oxidados.
Reducción: Alcoholes y otros derivados reducidos.
Sustitución: Varios derivados de bencimidazol sustituidos.
Aplicaciones Científicas De Investigación
2-({1-[2-(4-Morfolinil)-2-oxoethyl]-1H-bencimidazol-2-il}sulfanil)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluidos el cáncer, las infecciones y los trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-({1-[2-(4-Morfolinil)-2-oxoethyl]-1H-bencimidazol-2-il}sulfanil)acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo de bencimidazol puede unirse a los sitios activos de las enzimas, inhibiendo su actividad, mientras que el anillo de morfolina puede mejorar la afinidad de unión y la especificidad del compuesto. El grupo acetamida puede contribuir a la estabilidad y solubilidad del compuesto, facilitando su actividad biológica.
Comparación Con Compuestos Similares
Compuestos Similares
Bencimidazol: El compuesto madre con una estructura más simple.
2-(2-Bencimidazolyltio)acetamida: Un compuesto similar con un sustituyente diferente en el núcleo de bencimidazol.
4-Morfolinilbencimidazol: Un compuesto con un anillo de morfolina unido directamente al núcleo de bencimidazol.
Singularidad
2-({1-[2-(4-Morfolinil)-2-oxoethyl]-1H-bencimidazol-2-il}sulfanil)acetamida es única debido a su combinación de un núcleo de bencimidazol, un anillo de morfolina y un grupo acetamida. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H18N4O3S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H18N4O3S/c16-13(20)10-23-15-17-11-3-1-2-4-12(11)19(15)9-14(21)18-5-7-22-8-6-18/h1-4H,5-10H2,(H2,16,20) |
Clave InChI |
OXDVZQVTCQGRIB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


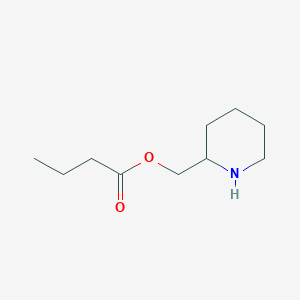
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
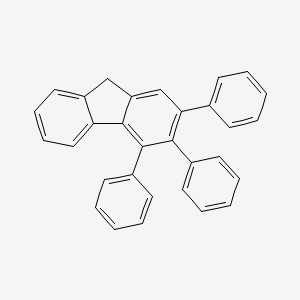
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)

![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
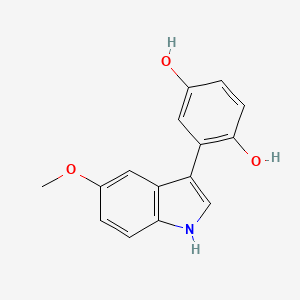
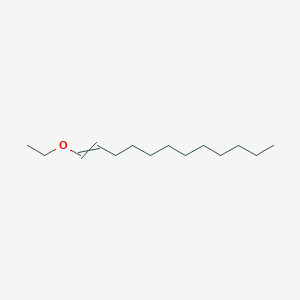
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
